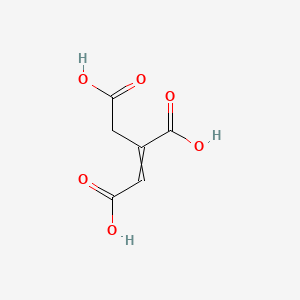
Aconitic acid
Vue d'ensemble
Description
Aconitic acid is a tricarboxylic acid that is prop-1-ene substituted by carboxy groups at positions 1, 2 and 3. It is a conjugate acid of an aconitate(3-).
cis-Aconitic acid is a metabolite found in Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Aconitum barbatum, Helinus integrifolius, and other organisms with data available.
A tricarboxylic acid with the formula (COOH)-CH2-C(COOH)=CH-COOH.
Applications De Recherche Scientifique
Industrial Applications
1.1 Biodegradable Polymers
Aconitic acid is increasingly recognized for its role in producing biodegradable and biocompatible polymers. Its three carboxylic acid groups allow for the formation of polyesters through polycondensation reactions. For example, this compound has been used to create polymer scaffolds for tissue engineering, mimicking the extracellular matrix necessary for bone tissue assembly. These scaffolds have shown compatibility with growth factors essential for tissue regeneration .
1.2 Plasticizers and Surfactants
The chemical reactivity of this compound makes it an attractive candidate for producing plasticizers and surfactants. It is utilized in the rubber and plastics industries to create itaconic acid through decarboxylation, which can then be polymerized into various plastics. These plastics are often employed to stabilize other materials like polystyrene .
1.3 Microparticles and Drug Delivery Systems
This compound has applications in drug delivery systems, particularly in modifying chitosan-based microparticles to enhance the solubility and bioavailability of drugs such as salmeterol and fluticasone. The incorporation of this compound improves the hydrophilicity of these particles, facilitating better drug release profiles .
Biological Applications
2.1 Role in Metabolism
This compound serves as an intermediate in the tricarboxylic acid cycle (TCA cycle), playing a crucial role in cellular respiration and energy production. Its presence is vital for various metabolic processes within living organisms .
2.2 Antimicrobial and Antifeedant Properties
Research indicates that this compound exhibits antifungal properties and acts as an antifeedant for certain pests, providing plants with a survival advantage against herbivores. This characteristic has led to investigations into its potential use as a natural pesticide .
2.3 Nematicidal Activity
Recent studies have highlighted the potential of this compound as a biocontrol agent against nematodes, particularly Meloidogyne incognita. Experiments demonstrated that this compound could effectively reduce nematode motility, suggesting its application in sustainable agriculture .
Case Studies
Economic Considerations
The extraction of this compound from renewable sources such as sweet sorghum has been evaluated for economic viability. The estimated production cost is approximately USD 16.64 per kilogram, influenced significantly by solvent costs during extraction processes . Efficient recovery methods are being developed to enhance yield and reduce costs.
Propriétés
Formule moléculaire |
C6H6O6 |
|---|---|
Poids moléculaire |
174.11 g/mol |
Nom IUPAC |
prop-1-ene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
GTZCVFVGUGFEME-UHFFFAOYSA-N |
SMILES canonique |
C(C(=CC(=O)O)C(=O)O)C(=O)O |
Color/Form |
LEAFLETS & PLATES FROM WATER WHITE CRYSTALLINE POWDER WHITE OR YELLOWISH CRYSTALLINE SOLID |
melting_point |
194-195 °C (WITH DECOMP) |
Description physique |
White to yellowish solid; [Hawley] colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless |
Solubilité |
2.45 M 1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER soluble in water and alcohol |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













